Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate
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Overview
Description
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate is an organic compound characterized by its complex structure, which includes two cyclohexyl rings substituted with methyl and isopropyl groups, connected by a hexanedioate (adipate) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate typically involves the esterification of hexanedioic acid (adipic acid) with 5-methyl-2-(propan-2-yl)cyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The cyclohexyl rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated cyclohexyl derivatives.
Scientific Research Applications
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, plasticizers, and lubricants.
Mechanism of Action
The mechanism of action of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The molecular targets and pathways involved can vary, but the compound’s lipophilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) adipate: Another ester of adipic acid, commonly used as a plasticizer.
Diisodecyl adipate: Used in similar applications as a plasticizer and lubricant.
Bis(2-methylpropyl) adipate: Shares structural similarities and is used in the production of polymers and resins.
Uniqueness
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate is unique due to its specific substitution pattern on the cyclohexyl rings, which imparts distinct physical and chemical properties
Properties
CAS No. |
55821-40-4 |
---|---|
Molecular Formula |
C26H46O4 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
bis(5-methyl-2-propan-2-ylcyclohexyl) hexanedioate |
InChI |
InChI=1S/C26H46O4/c1-17(2)21-13-11-19(5)15-23(21)29-25(27)9-7-8-10-26(28)30-24-16-20(6)12-14-22(24)18(3)4/h17-24H,7-16H2,1-6H3 |
InChI Key |
QPFJKGOZSNNFPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCCCC(=O)OC2CC(CCC2C(C)C)C)C(C)C |
Origin of Product |
United States |
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